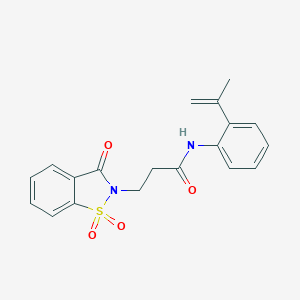
5-(5-Bromo-2-butoxybenzylidene)-2-(phenylimino)-3-(3-pyridinylmethyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2-butoxybenzylidene)-2-(phenylimino)-3-(3-pyridinylmethyl)-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 5-(5-Bromo-2-butoxybenzylidene)-2-(phenylimino)-3-(3-pyridinylmethyl)-1,3-thiazolidin-4-one involves its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and to inhibit the activity of certain kinases, which play a role in cell signaling pathways. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been shown to have antimicrobial and anticancer effects, as well as anti-inflammatory and antidiabetic effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(5-Bromo-2-butoxybenzylidene)-2-(phenylimino)-3-(3-pyridinylmethyl)-1,3-thiazolidin-4-one in lab experiments include its ability to inhibit the activity of certain enzymes and proteins, as well as its potential use in the development of new drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its ability to be used in certain experiments.
Zukünftige Richtungen
The future directions for the study of 5-(5-Bromo-2-butoxybenzylidene)-2-(phenylimino)-3-(3-pyridinylmethyl)-1,3-thiazolidin-4-one include further studies on its mechanism of action and its potential use in the development of new drugs. The compound may also be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies may be conducted to improve the solubility and stability of the compound, making it more useful in lab experiments.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound may lead to the development of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of 5-(5-Bromo-2-butoxybenzylidene)-2-(phenylimino)-3-(3-pyridinylmethyl)-1,3-thiazolidin-4-one has been achieved using various methods. One such method involves the reaction of 5-bromo-2-butoxybenzaldehyde with 2-aminopyridine to form the Schiff base, which is then reacted with thioglycolic acid to yield the final product. Another method involves the reaction of 2-(phenylimino)thiazolidin-4-one with 3-pyridinecarboxaldehyde in the presence of a base to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound 5-(5-Bromo-2-butoxybenzylidene)-2-(phenylimino)-3-(3-pyridinylmethyl)-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. It has been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs. The compound has also been studied for its potential use in the treatment of diabetes and inflammation.
Eigenschaften
Molekularformel |
C26H24BrN3O2S |
|---|---|
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
(5E)-5-[(5-bromo-2-butoxyphenyl)methylidene]-2-phenylimino-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24BrN3O2S/c1-2-3-14-32-23-12-11-21(27)15-20(23)16-24-25(31)30(18-19-8-7-13-28-17-19)26(33-24)29-22-9-5-4-6-10-22/h4-13,15-17H,2-3,14,18H2,1H3/b24-16+,29-26? |
InChI-Schlüssel |
VTBHVEBVKDOFPZ-YMTOHSTDSA-N |
Isomerische SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CN=CC=C4 |
SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CN=CC=C4 |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301676.png)
![2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301679.png)
![2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301680.png)
![2-amino-4-[3-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301681.png)
![4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301683.png)
![6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301684.png)
![6-Amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301685.png)
![6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301687.png)
![6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301690.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![6-Amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301695.png)
![2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301696.png)

